molecular formula C24H36N8O10 B1336654 H-Tyr-Arg-Gly-Asp-Ser-OH CAS No. 134282-68-1

H-Tyr-Arg-Gly-Asp-Ser-OH

Cat. No.: B1336654
CAS No.: 134282-68-1
M. Wt: 596.6 g/mol
InChI Key: ATBGHBUVWQJECJ-QAETUUGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-Arg-Gly-Asp-Ser-OH is a peptide sequence composed of five amino acids: tyrosine (Tyr), arginine (Arg), glycine (Gly), aspartic acid (Asp), and serine (Ser) This peptide sequence is known for its role in various biological processes, particularly in cell adhesion and signaling pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Arg-Gly-Asp-Ser-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group . The side chains of the amino acids are protected with appropriate groups to prevent unwanted reactions during the synthesis. The peptide is then cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Arg-Gly-Asp-Ser-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of hyperoxidized tyrosine derivatives .

Scientific Research Applications

H-Tyr-Arg-Gly-Asp-Ser-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Tyr-Arg-Gly-Asp-Ser-OH involves its interaction with specific cell surface receptors, such as integrins. These interactions trigger signaling pathways that regulate cell adhesion, migration, and proliferation . The peptide’s ability to bind to integrins is primarily due to the presence of the arginine-glycine-aspartic acid (RGD) sequence, which is a known integrin-binding motif.

Comparison with Similar Compounds

Similar Compounds

    H-Gly-Arg-Gly-Asp-Ser-OH: Similar in structure but lacks the tyrosine residue.

    H-Tyr-Gly-Arg-Asp-Ser-OH: Similar but with a different sequence order.

    H-Tyr-Arg-Gly-Asp-Gly-OH: Similar but with glycine instead of serine at the C-terminus.

Uniqueness

H-Tyr-Arg-Gly-Asp-Ser-OH is unique due to the presence of both tyrosine and the RGD sequence. The tyrosine residue can undergo specific chemical modifications, adding versatility to the peptide’s applications . Additionally, the RGD sequence is crucial for its role in cell adhesion and signaling, making it a valuable tool in biomedical research .

Properties

IUPAC Name

(3S)-3-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N8O10/c25-14(8-12-3-5-13(34)6-4-12)20(38)31-15(2-1-7-28-24(26)27)21(39)29-10-18(35)30-16(9-19(36)37)22(40)32-17(11-33)23(41)42/h3-6,14-17,33-34H,1-2,7-11,25H2,(H,29,39)(H,30,35)(H,31,38)(H,32,40)(H,36,37)(H,41,42)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBGHBUVWQJECJ-QAETUUGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Tyr-Arg-Gly-Asp-Ser-OH
Reactant of Route 2
H-Tyr-Arg-Gly-Asp-Ser-OH
Reactant of Route 3
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Reactant of Route 4
H-Tyr-Arg-Gly-Asp-Ser-OH
Reactant of Route 5
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Reactant of Route 6
H-Tyr-Arg-Gly-Asp-Ser-OH

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